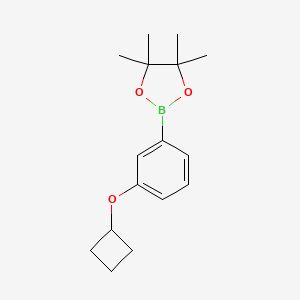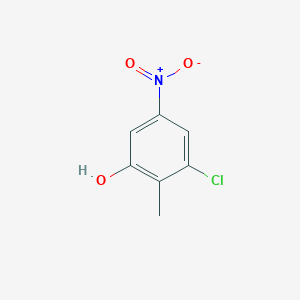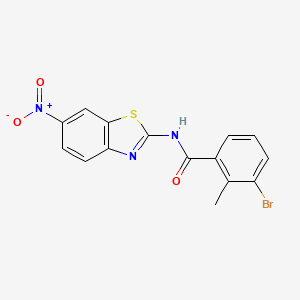
3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes an ethynyl group, a methyl group, and a tetrahydropyran ring attached to a pyrazole core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent functionalization introduces the ethynyl and methyl groups, followed by the attachment of the tetrahydropyran moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Addition: Addition reactions may involve the use of organometallic reagents such as Grignard reagents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted pyrazoles or ethers.
Addition: Creation of new carbon-carbon bonds leading to various derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.
作用機序
The mechanism by which 3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can participate in conjugation reactions, while the pyrazole core can bind to enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: Binding to receptors can trigger signaling cascades that influence cellular responses.
類似化合物との比較
3-Ethynyl-5-methyl-1H-pyrazole: Lacks the tetrahydropyran ring.
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the ethynyl group.
3-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Different position of the ethynyl group.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
3-ethynyl-5-methyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C11H14N2O/c1-3-10-8-9(2)13(12-10)11-6-4-5-7-14-11/h1,8,11H,4-7H2,2H3 |
InChIキー |
WWESMGMDHBEHLE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2CCCCO2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)


![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)
![6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)



![6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15365612.png)

